molecular formula C17H13N5O3S B6496207 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1351591-09-7

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B6496207
CAS RN: 1351591-09-7
M. Wt: 367.4 g/mol
InChI Key: BQHVIQQPXVLYHE-UHFFFAOYSA-N
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Description

“N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazoles . Compounds of this class have been reported to possess various pharmaceutical activities .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole compounds has been achieved through the Hantzsch thiazole reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with suitably substituted thioureas using microwave heating .


Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b]thiazole compounds depend on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .

Future Directions

Imidazo[2,1-b]thiazole compounds have drawn significant interest recently due to their wide spectrum of pharmaceutical activities, especially antitumor activities . Therefore, future research could focus on exploring these compounds for their potential use in cancer treatment .

properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c1-21-15(24)12(8-18-16(21)25)14(23)19-11-4-2-10(3-5-11)13-9-22-6-7-26-17(22)20-13/h2-9H,1H3,(H,18,25)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHVIQQPXVLYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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